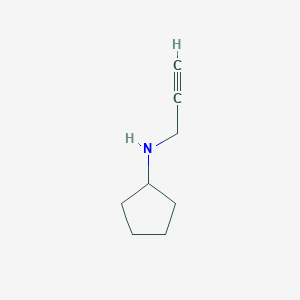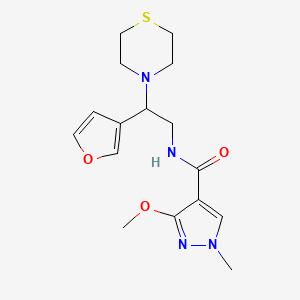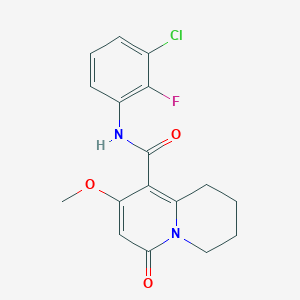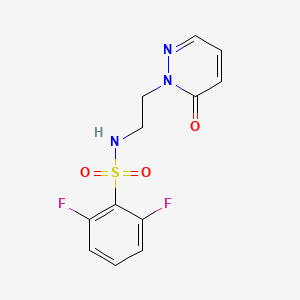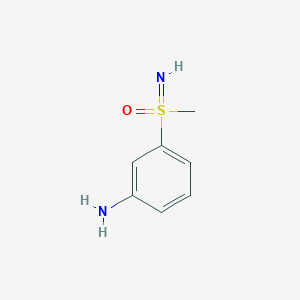
3-(S-methylsulfonimidoyl)aniline
Overview
Description
Anilines are organic compounds characterized by a nitrogen atom attached to a phenyl group . They are widely used in the production of pharmaceuticals, dyes, and polymers .
Synthesis Analysis
Anilines can be synthesized through various methods. One common method is the reduction of nitro compounds . Another approach involves the functionalization of aniline, which can increase its solubility while retaining many of its important properties .Molecular Structure Analysis
The molecular structure of anilines consists of a phenyl group (C6H5) attached to an amino group (NH2) . The exact structure can vary depending on the specific aniline derivative.Chemical Reactions Analysis
Anilines can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions . The reactivity of anilines can be influenced by the presence of substituents on the phenyl ring .Physical And Chemical Properties Analysis
Anilines have certain physical and chemical properties. They are usually liquids at room temperature with a characteristic odor . They can form hydrogen bonds, which can affect their solubility .Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Sulfonated Compounds : 3-(S-methylsulfonimidoyl)aniline can be utilized in the synthesis of various sulfonated compounds. For instance, in the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones, anilines like 3-(S-methylsulfonimidoyl)aniline are used as the aryl source. This process involves the insertion of sulfur dioxide and leads to sulfonated oxindoles in good yields under mild conditions (Liu, Zheng, & Wu, 2017).
Nitration of Aromatic Compounds : Ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate have been designed for the efficient nitration of aromatic compounds, including derivatives of aniline. This demonstrates the role of aniline derivatives in the nitration process, contributing to the synthesis of nitroarenes (Zolfigol et al., 2012).
Environmental and Biotechnological Applications
Degradation of Aniline Compounds : The degradation of aniline, a structurally similar compound to 3-(S-methylsulfonimidoyl)aniline, has been studied using bacterial strains like Delftia sp. AN3. Such studies highlight the potential biotechnological applications in treating aniline-contaminated environments (Liu et al., 2002).
Corrosion Inhibition : Compounds like 3-(12-sodiumsulfonate dodecyloxy) aniline have been investigated for their corrosion inhibition properties on metals like aluminum. This points to the potential application of similar aniline derivatives in protecting metals from corrosion (EL-Deeb et al., 2015).
Advanced Materials and Polymer Science
Polymer Synthesis : Aniline derivatives are integral in the synthesis of polymers. For instance, chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines produces water-soluble and self-doped polyaniline derivatives, indicating the versatility of aniline derivatives in polymer science (Prévost, Petit, & Pla, 1999).
Electrochemical Applications : Research on the electrochemical synthesis of self-doped polyaniline in solutions containing aniline derivatives demonstrates their potential in developing advanced electrochemical materials (Şahin, Pekmez, & Yildiz, 2002).
Nanostructured Material Development : Aniline derivatives are also used in creating nanostructured materials, such as in the synthesis of polyaniline in ionic liquids, which have enhanced solubility and electrochemical properties (Li et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(methylsulfonimidoyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMXUTJIOWFKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(S-methylsulfonimidoyl)aniline | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)
![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)
![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)
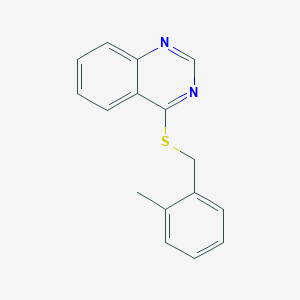
![3-butyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613436.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613438.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613439.png)
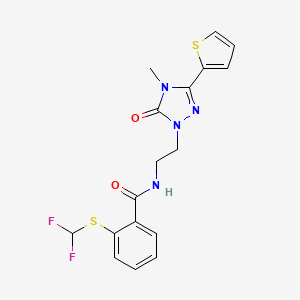
![1-(1-Methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepin-5-yl)prop-2-en-1-one](/img/structure/B2613441.png)
![Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2613442.png)
